(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate
Brand Name: Vulcanchem
CAS No.: 64485-82-1
VCID: VC21123915
InChI: InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
SMILES: CCOC(=O)C(=NO)C1=CSC(=N1)N
Molecular Formula: C₇H₉N₃O₃S
Molecular Weight: 215.23 g/mol

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate

CAS No.: 64485-82-1

Cat. No.: VC21123915

Molecular Formula: C₇H₉N₃O₃S

Molecular Weight: 215.23 g/mol

* For research use only. Not for human or veterinary use.

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate - 64485-82-1

Specification

CAS No. 64485-82-1
Molecular Formula C₇H₉N₃O₃S
Molecular Weight 215.23 g/mol
IUPAC Name ethyl (2E)-2-(2-amino-1,3-thiazol-4-yl)-2-hydroxyiminoacetate
Standard InChI InChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
Standard InChI Key BTEPYCPXBCCSDL-BJMVGYQFSA-N
Isomeric SMILES CCOC(=O)/C(=N/O)/C1=CSC(=N1)N
SMILES CCOC(=O)C(=NO)C1=CSC(=N1)N
Canonical SMILES CCOC(=O)C(=NO)C1=CSC(=N1)N

Introduction

Chemical Structure and Identification

Molecular Composition and Structure

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate features a thiazole ring with an amino group at position 2, a hydroxyimino group, and an ethyl ester moiety. The compound has a molecular formula of C7H9N3O3S and a molecular weight of 215.23 g/mol . The "(Z)" designation refers to the stereochemistry of the hydroxyimino group, indicating that the larger groups are positioned on the same side of the double bond, which is a critical aspect of its biological activity.

The structure contains several functional groups that contribute to its chemical reactivity and pharmaceutical significance:

  • A thiazole ring with an amino substituent at position 2

  • A hydroxyimino group (=NOH) with Z configuration

  • An ethyl ester group

Identification Markers and Registry Information

The compound is uniquely identified through several chemical registry systems and identifiers:

Identifier TypeValue
CAS Number64485-82-1
InChIKeyBTEPYCPXBCCSDL-BJMVGYQFSA-N
InChIInChI=1S/C7H9N3O3S/c1-2-13-6(11)5(10-12)4-3-14-7(8)9-4/h3,12H,2H2,1H3,(H2,8,9)/b10-5+
Molecular FormulaC7H9N3O3S
Molecular Weight215.23 g/mol

These identification parameters are essential for accurate documentation and cross-referencing in scientific literature and chemical databases .

Physical Properties

Fundamental Physical Characteristics

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate exhibits distinctive physical properties that influence its handling, storage, and application in synthesis reactions:

PropertyValueNotes
Physical StateSolidAt standard temperature and pressure
ColorOff-White to Light TanVisual appearance
Melting Point195-197°CLiterature value
Boiling Point426.8±37.0°CPredicted value
Density1.4565 g/cm³Rough estimate
Refractive Index1.6630Estimated value
pKa9.53±0.70Predicted value

These physical characteristics are critical for quality control during synthesis and for ensuring the purity of the compound in pharmaceutical applications .

Solubility Profile

The solubility of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate is relatively limited, which affects its processing and pharmaceutical formulation:

  • Slightly soluble in dimethyl sulfoxide (DMSO)

  • Slightly soluble in methanol

  • Limited solubility in water

This solubility profile necessitates careful consideration when incorporating the compound into reaction systems or pharmaceutical preparations .

Chemical Reactivity and Stability

Reactive Centers and Chemical Behavior

The compound contains several reactive centers that influence its chemical behavior:

  • The amino group on the thiazole ring can participate in nucleophilic reactions and serves as a key point for further derivatization.

  • The hydroxyimino group presents an electrophilic site and can undergo various transformations.

  • The ester functionality is susceptible to hydrolysis under acidic or basic conditions.

These reactive sites make (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate a versatile intermediate in organic synthesis, particularly for pharmaceutical compounds.

Stability Considerations

The stability profile of the compound necessitates specific storage and handling conditions:

  • Sensitive to light exposure, requiring storage in dark containers

  • Requires an inert atmosphere to prevent oxidation

  • Optimal storage temperature between 2-8°C to maintain chemical integrity

  • The hydroxyimino group may be susceptible to isomerization under certain conditions

These stability considerations highlight the importance of proper handling and storage protocols to maintain the compound's structural integrity and stereochemical configuration .

Synthetic Routes and Preparation

Common Synthetic Approaches

While the search results don't provide specific synthetic routes, the compound is typically synthesized through a series of reactions involving thiazole ring formation, functionalization with an amino group, and attachment of the hydroxyimino and ester moieties. The stereochemical control to ensure the Z-configuration of the hydroxyimino group is a critical aspect of the synthesis.

Structural Derivatives and Related Compounds

Several structural analogs and derivatives of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate exist, including:

  • Ethyl (Z)-2-(2-tritylaminothiazol-4-yl)-2-hydroxyiminoacetate, which features a tritylamine group instead of a simple amino group .

  • Compounds with different ester groups, such as methyl or propyl esters.

  • Derivatives with modified stereochemistry at the hydroxyimino group (E vs. Z configuration).

These structural variations can significantly affect the biological activity and pharmacological properties of the compound.

Applications in Pharmaceutical Science

Role in Antibiotic Synthesis

(Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate serves as a crucial intermediate in the synthesis of several cephalosporin antibiotics, notably as the side-chain precursor for cefdinir . The aminothiazole moiety combined with the hydroxyimino group forms a characteristic structural element found in many third-generation cephalosporins.

The compound's specific stereochemistry (Z-configuration) is essential for the biological activity of the resulting antibiotics, as it affects how these molecules interact with bacterial cell wall synthesis enzymes.

Connection to β-Lactam Antibiotics

The compound is structurally related to components used in the synthesis of carbacephem β-lactam antibiotics, which are effective against various bacterial infections, particularly those caused by resistant strains . This relationship highlights its importance in modern antibiotic development and pharmaceutical research.

Safety ParameterClassification/Information
Dangerous Goods SignXi (Irritant)
GHS Signal WordWarning (警告)
Hazard StatementsH315; H319; H335 (Causes skin irritation; Causes serious eye irritation; May cause respiratory irritation)
Warning StatementsP261; P305 + P351 + P338 (Avoid breathing dust/fume/gas/mist/vapors/spray; IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing)
WGK Germany3 (Severely hazardous to water)
Danger CodeR36/37/38 (Irritating to eyes, respiratory system, and skin)
Safety InstructionsS26-S37/39-S24/25 (In case of contact with eyes, rinse immediately with plenty of water and seek medical advice; Wear suitable gloves and eye/face protection; Avoid contact with skin and eyes)

These safety parameters emphasize the need for appropriate protective measures when handling this compound in laboratory or industrial settings .

Analytical Methods and Characterization

Spectroscopic Identification

Several spectroscopic techniques are employed for the identification and characterization of (Z)-Ethyl 2-(2-aminothiazol-4-yl)-2-(hydroxyimino)acetate:

  • Nuclear Magnetic Resonance (NMR) spectroscopy provides information about the hydrogen and carbon framework.

  • Infrared (IR) spectroscopy identifies key functional groups, including the amine, hydroxyimino, and ester moieties.

  • Mass spectrometry confirms the molecular weight and fragmentation pattern.

  • UV-Visible spectroscopy provides additional characterization data based on chromophores present in the molecule.

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